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Introduction
BINAPO (1,1'-Binaphthyl-2,2'-diyl bis(diphenylphosphinite)) and its derivatives, particularly

ortho-substituted BINAPO (o-BINAPO), have emerged as a class of highly effective chiral

ligands for transition metal-catalyzed enantioselective hydrogenation. These ligands, when

complexed with metals such as Ruthenium (Ru) and Rhodium (Rh), demonstrate remarkable

efficiency and enantioselectivity in the reduction of various prochiral substrates, including

functionalized olefins, β-keto esters, and β-(acylamino)acrylates. The resulting chiral products

are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals.

This document provides detailed application notes and experimental protocols for the use of

BINAPO ligands in enantioselective hydrogenation, with a focus on o-BINAPO. The

information is intended to guide researchers in the practical application of this technology and

to facilitate the development of novel synthetic routes to enantiomerically pure compounds.
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Ruthenium complexes of o-BINAPO ligands have proven to be highly efficient for the

asymmetric hydrogenation of β-aryl-substituted β-(acylamino)acrylates, yielding chiral β-amino

acid precursors with excellent enantioselectivities. The general reaction is as follows:

Table 1: Asymmetric Hydrogenation of β-Aryl-Substituted β-(Acylamino)acrylates.[1]
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Entry Substrate (Ar) Ligand
Conversion
(%)

ee (%)

1 C₆H₅ (S)-BINAPO >99 2

2 C₆H₅
(S)-Me-o-

BINAPO
>99 22

3 C₆H₅
(S)-Ph-o-

BINAPO
>99 98

4 C₆H₅
(S)-3,5-(tBu)₂-

Ph-o-BINAPO
>99 99

5 C₆H₅
(S)-3,5-(CF₃)₂-

Ph-o-BINAPO
>99 99

6 4-Me-C₆H₄
(S)-3,5-(CF₃)₂-

Ph-o-BINAPO
>99 99

7 4-MeO-C₆H₄
(S)-3,5-(CF₃)₂-

Ph-o-BINAPO
>99 98

8 4-F-C₆H₄
(S)-3,5-(CF₃)₂-

Ph-o-BINAPO
>99 99

9 4-Cl-C₆H₄
(S)-3,5-(CF₃)₂-

Ph-o-BINAPO
>99 98

10 4-Br-C₆H₄
(S)-3,5-(CF₃)₂-

Ph-o-BINAPO
>99 97

11 3-MeO-C₆H₄
(S)-3,5-(CF₃)₂-

Ph-o-BINAPO
>99 96

12 2-MeO-C₆H₄
(S)-3,5-(CF₃)₂-

Ph-o-BINAPO
>99 80

13 2-Naphthyl
(S)-3,5-(CF₃)₂-

Ph-o-BINAPO
>99 99

14 2-Thienyl
(S)-3,5-(CF₃)₂-

Ph-o-BINAPO
>99 99
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Reaction conditions: Substrate/[Ru(p-cymene)Cl₂]₂/Ligand = 50/1/2.1, 80 psi H₂, EtOH, 50 °C,

20 h.

Ruthenium-Catalyzed Enantioselective Hydrogenation of
β-Keto Esters with o-BINAPO Ligands
The Ru-o-BINAPO catalytic system is also highly effective for the enantioselective

hydrogenation of β-keto esters, providing access to chiral β-hydroxy esters, which are versatile

synthetic intermediates.

Table 2: Asymmetric Hydrogenation of β-Keto Esters.[1]

Entry
Substrate (R¹,
R²)

Ligand
Conversion
(%)

ee (%)

1 C₆H₅, Me
(S)-3,5-(CF₃)₂-

Ph-o-BINAPO
>99 99

2 4-Me-C₆H₄, Me
(S)-3,5-(CF₃)₂-

Ph-o-BINAPO
>99 98

3 4-MeO-C₆H₄, Me
(S)-3,5-(CF₃)₂-

Ph-o-BINAPO
>99 97

4 4-Cl-C₆H₄, Me
(S)-3,5-(CF₃)₂-

Ph-o-BINAPO
>99 99

5 2-Me-C₆H₄, Me
(S)-3,5-(CF₃)₂-

Ph-o-BINAPO
>99 93

6 2-Naphthyl, Me
(S)-3,5-(CF₃)₂-

Ph-o-BINAPO
>99 98

7 Me, Me
(S)-3,5-(tBu)₂-

Ph-o-BINAPO
>99 97

8 Et, Me
(S)-3,5-(tBu)₂-

Ph-o-BINAPO
>99 95

9 n-Pr, Me
(S)-3,5-(tBu)₂-

Ph-o-BINAPO
>99 96
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Reaction conditions: Substrate/[Ru(p-cymene)Cl₂]₂/Ligand = 50/1/2.1, 80 psi H₂, EtOH, 50 °C,

20 h.

Rhodium-Catalyzed Enantioselective Hydrogenation of
Functionalized Olefins with o-BINAPO Ligands
Rhodium complexes of o-BINAPO ligands have shown excellent enantioselectivities in the

hydrogenation of functionalized olefins such as enamides and α-dehydroamino acids.

Table 3: Asymmetric Hydrogenation of Functionalized Olefins.

Entry Substrate Ligand
Conversion
(%)

ee (%)

1

Methyl 2-

acetamidoacrylat

e

(S)-Ph-o-

BINAPO
100 98.5

2

Methyl (Z)-2-

acetamidocinna

mate

(S)-Ph-o-

BINAPO
100 97.2

3

N-acetyl-1-

phenylethenamin

e

(S)-Ph-o-

BINAPO
100 96.3

4

N-acetyl-1-(2-

naphthyl)ethena

mine

(S)-Ph-o-

BINAPO
100 95.1

5

Methyl 2-

acetamido-3-(2-

thienyl)acrylate

(S)-Ph-o-

BINAPO
100 99.0

Reaction conditions: Substrate/Rh(COD)₂BF₄/Ligand = 100/1/1.1, 45 psi H₂, CH₂Cl₂, rt, 12 h.
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General Procedure for Ruthenium-Catalyzed
Enantioselective Hydrogenation
Catalyst Preparation (in situ): In a nitrogen-filled glovebox, [Ru(p-cymene)Cl₂]₂ (1.0 mol%) and

the desired (S)-o-BINAPO ligand (2.1 mol%) are placed in a vial. Anhydrous and degassed

DMF is added, and the mixture is heated to 100 °C for 10 minutes to form the catalyst solution.

Hydrogenation Reaction: To a solution of the substrate (1.0 equiv) in anhydrous and degassed

ethanol is added the freshly prepared catalyst solution. The resulting mixture is transferred to

an autoclave. The autoclave is purged with hydrogen gas (3 times) and then pressurized to 80

psi. The reaction is stirred at 50 °C for 20 hours.

Work-up and Analysis: After cooling to room temperature and releasing the hydrogen pressure,

the solvent is removed under reduced pressure. The conversion and enantiomeric excess (ee)

of the product are determined by chiral HPLC or GC analysis.

Detailed Protocol for Ru-Catalyzed Hydrogenation of
Methyl 3-oxo-3-phenylpropanoate
Materials:

Methyl 3-oxo-3-phenylpropanoate (Substrate)

[Ru(p-cymene)Cl₂]₂ (Ruthenium precursor)

(S)-3,5-(CF₃)₂-Ph-o-BINAPO (Ligand)

Anhydrous, degassed Ethanol (Solvent)

Anhydrous, degassed DMF (for catalyst preparation)

Hydrogen gas (high purity)

Autoclave reactor system

Standard Schlenk line and glovebox techniques

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b3430834?utm_src=pdf-body
https://www.benchchem.com/product/b3430834?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3430834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Catalyst Preparation: In a nitrogen-filled glovebox, a vial is charged with [Ru(p-cymene)Cl₂]₂

(6.1 mg, 0.01 mmol) and (S)-3,5-(CF₃)₂-Ph-o-BINAPO (24.5 mg, 0.021 mmol). Anhydrous

DMF (1 mL) is added, and the vial is sealed and heated at 100 °C for 10 minutes. The

resulting clear orange solution is cooled to room temperature.

Reaction Setup: In the glovebox, a glass liner for the autoclave is charged with methyl 3-oxo-

3-phenylpropanoate (178.2 mg, 1.0 mmol) and anhydrous ethanol (4 mL). The prepared

catalyst solution is then added to the substrate solution via syringe.

Hydrogenation: The glass liner is placed inside the autoclave. The autoclave is sealed,

removed from the glovebox, and connected to a hydrogen line. The system is purged with

hydrogen three times by pressurizing to 100 psi and then venting. Finally, the autoclave is

pressurized to 80 psi with hydrogen.

Reaction Conditions: The autoclave is placed in a preheated oil bath at 50 °C and the

reaction mixture is stirred for 20 hours.

Work-up: The autoclave is cooled to room temperature and the hydrogen pressure is

carefully vented. The reaction mixture is transferred to a round-bottom flask and the solvent

is removed in vacuo.

Analysis: The residue is analyzed by chiral HPLC to determine the conversion and

enantiomeric excess of the resulting methyl (R)-3-hydroxy-3-phenylpropanoate.

General Procedure for Rhodium-Catalyzed
Enantioselective Hydrogenation
Catalyst Preparation (in situ): In a nitrogen-filled glovebox, [Rh(COD)₂]BF₄ (1.0 mol%) and the

desired (S)-o-BINAPO ligand (1.1 mol%) are dissolved in anhydrous and degassed

dichloromethane. The solution is stirred at room temperature for 20 minutes to form the active

catalyst.

Hydrogenation Reaction: To the freshly prepared catalyst solution is added the substrate (100

equiv). The reaction vessel is then placed in an autoclave. The autoclave is purged with

hydrogen gas (3 times) and then pressurized to 45 psi. The reaction is stirred at room

temperature for 12 hours.
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Work-up and Analysis: After releasing the hydrogen pressure, the solvent is removed under

reduced pressure. The conversion and enantiomeric excess (ee) of the product are determined

by chiral HPLC or GC analysis.

Mechanistic Considerations & Visualizations
The mechanism of enantioselective hydrogenation with BINAPO-metal complexes is believed

to be analogous to that of their well-studied BINAP counterparts. For Ru-catalyzed reactions, a

monohydride pathway is generally accepted, while for Rh-catalyzed systems, a dihydride

pathway is often proposed.
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General Experimental Workflow for Enantioselective Hydrogenation

Catalyst Preparation (in situ)

Hydrogenation Reaction

Work-up and Analysis

Weigh Ru/Rh precursor and o-BINAPO ligand in glovebox

Dissolve in anhydrous, degassed solvent

Stir to form active catalyst solution

Add substrate to catalyst solution

Transfer to autoclave

Purge with H₂

Pressurize with H₂ and stir under controlled temperature

Cool and depressurize

Remove solvent in vacuo

Analyze conversion and ee% by chiral HPLC/GC

Click to download full resolution via product page

Caption: General workflow for BINAPO-catalyzed enantioselective hydrogenation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b3430834?utm_src=pdf-body-img
https://www.benchchem.com/product/b3430834?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3430834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proposed Catalytic Cycle for Ru-o-BINAPO Catalyzed
Hydrogenation

Proposed Monohydride Pathway for Ru-o-BINAPO Catalysis

[Ru(o-BINAPO)X₂]

[RuH(o-BINAPO)X(Solvent)]⁺

H₂, Solvent, -HX

[RuH(o-BINAPO)(Substrate)]⁺

Substrate, -Solvent

[Ru(Product-intermediate)]⁺

Migratory Insertion

H₂, -Product

Product

Release

Click to download full resolution via product page

Caption: Proposed catalytic cycle for Ru-o-BINAPO hydrogenation.

Proposed Catalytic Cycle for Rh-o-BINAPO Catalyzed
Hydrogenation
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Proposed Dihydride Pathway for Rh-o-BINAPO Catalysis

[Rh(o-BINAPO)(Solvent)₂]⁺

[Rh(o-BINAPO)(Substrate)]⁺

Substrate, -2Solvent

[RhH₂(o-BINAPO)(Substrate)]⁺

H₂ (oxidative addition)

[RhH(o-BINAPO)(Product-intermediate)]⁺

Migratory Insertion

Reductive Elimination, +2Solvent, -Product

Product

Release

Click to download full resolution via product page

Caption: Proposed catalytic cycle for Rh-o-BINAPO hydrogenation.

Conclusion
The ortho-substituted BINAPO ligands represent a significant advancement in the field of

asymmetric catalysis. Their application in Ru- and Rh-catalyzed enantioselective

hydrogenations provides a powerful tool for the synthesis of a wide range of chiral molecules

with high enantiopurity. The protocols and data presented herein serve as a practical guide for

researchers and professionals in the pharmaceutical and chemical industries, enabling the

efficient and selective synthesis of valuable chiral building blocks. Further exploration of the

substrate scope and optimization of reaction conditions are anticipated to expand the utility of

these versatile ligands.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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